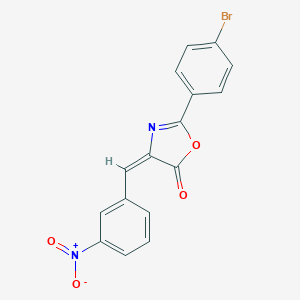
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide, also known as NDMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NDMA is a hydrazine derivative that has been synthesized and studied for its pharmacological properties. In
Mécanisme D'action
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. This compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folate. Folate is an essential component required for DNA synthesis and cell division. By inhibiting the activity of dihydrofolate reductase, this compound disrupts the biosynthesis of folate, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to induce oxidative stress in bacterial and fungal cells, leading to their inhibition. This compound has been found to have immunomodulatory effects, leading to the activation of immune cells such as macrophages and lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. This compound has been found to exhibit potent antimicrobial and antitumor properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. This compound is a highly reactive compound that can undergo degradation over time. This compound is also a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for research on N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on cellular processes. Further research is needed to determine the toxicity and safety of this compound in vivo. The potential applications of this compound in nanotechnology and material science also warrant further investigation.
Méthodes De Synthèse
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is this compound, which can be purified using recrystallization techniques. The purity of the final product can be confirmed using spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy.
Applications De Recherche Scientifique
N'-{4-nitrophenyl}-N,N-dimethylbenzenecarbohydrazonamide has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. This compound has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C15H16N4O2 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N,N-dimethyl-N//'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4O2/c1-18(2)15(12-6-4-3-5-7-12)17-16-13-8-10-14(11-9-13)19(20)21/h3-11,16H,1-2H3/b17-15+ |
Clé InChI |
NAYPPFLITBUMJO-BMRADRMJSA-N |
SMILES isomérique |
CN(C)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
SMILES |
CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



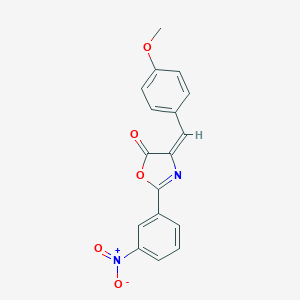
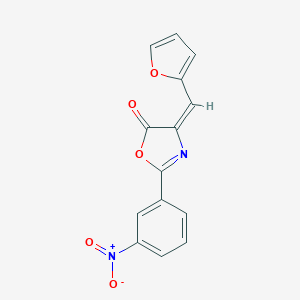
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
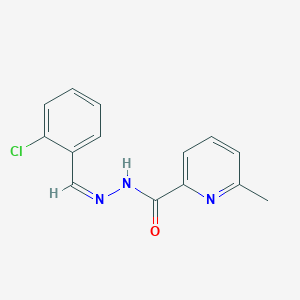
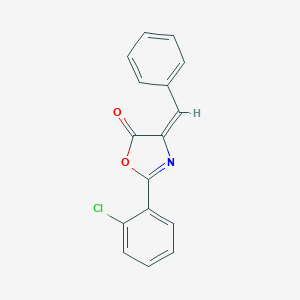
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
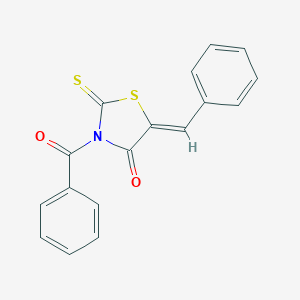
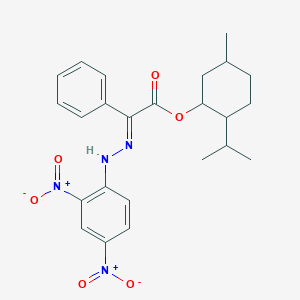
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

